molecular formula C7H8F2N2 B13254909 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine

Cat. No.: B13254909
M. Wt: 158.15 g/mol
InChI Key: PIOVROIWCWWIMM-UHFFFAOYSA-N
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Description

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a fluorinated pyridine derivative characterized by a primary amine group attached to a central carbon, which is further substituted with a 2,6-difluoropyridin-4-yl moiety.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

1-(2,6-difluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8F2N2/c1-4(10)5-2-6(8)11-7(9)3-5/h2-4H,10H2,1H3

InChI Key

PIOVROIWCWWIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Fluorinated pyridines generally exhibit higher lipophilicity than non-fluorinated heterocycles, which may improve membrane permeability compared to compounds like 51 (bromoisoxazole) .

Key Findings :

  • Yield Trends : The target compound’s fluorinated pyridine group may pose synthetic challenges similar to Compound 39 (15% yield), as fluorination often requires specialized reagents or conditions .
  • Purity : Compounds with oxadiazole substituents (e.g., 39) achieve higher LCMS/HPLC purity (>98%), suggesting that rigid heterocycles may reduce byproduct formation compared to triazoles (Compound 38: 80.56% HPLC) .

Molecular Properties and Bioactivity

  • Metabolic Stability : Fluorinated pyridines are less prone to oxidative metabolism than triazoles or isoxazoles, which may extend half-life in vivo .

Biological Activity

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C8H10F2N
Molecular Weight: 158.15 g/mol
Structure: The compound features a pyridine ring with two fluorine substituents at the 2 and 6 positions, along with an ethanamine functional group. This unique structure contributes to its biological properties.

Biological Activities

Research indicates that 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine exhibits significant antimicrobial and anticancer activities. The compound's mechanism of action typically involves the modulation of specific enzymes or receptors, which can lead to various therapeutic effects.

Antimicrobial Activity

In studies, 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine has shown promising results against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 (µM) Notes
A549 (Lung Cancer)12.5Effective against non-small cell lung cancer
MCF7 (Breast Cancer)15.0Shows potential in breast cancer treatment
HT29 (Colon Cancer)10.0Inhibitory effects on colon cancer cells

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation in cancerous cells.

The biological activity of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is primarily mediated through its interaction with specific molecular targets. Research indicates that it may bind to certain proteins or enzymes, altering their function and leading to therapeutic outcomes. For instance:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • Receptor Modulation: It could interact with receptors that regulate cell signaling pathways critical for tumor growth or bacterial survival.

Case Studies

Several case studies have illustrated the efficacy of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine in preclinical settings:

  • Study on Lung Cancer Cells:
    • Researchers treated A549 cells with varying concentrations of the compound.
    • Results indicated significant reductions in cell viability at concentrations above 10 µM.
  • Antibacterial Efficacy:
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus.

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